Product packaging for Boc-(R)-3-Thienylglycine(Cat. No.:CAS No. 33130-97-1)

Boc-(R)-3-Thienylglycine

Cat. No.: B1353387
CAS No.: 33130-97-1
M. Wt: 257.31 g/mol
InChI Key: VJYLMXXKPBZDHN-MRVPVSSYSA-N
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Description

The Significance of Chirality in Pharmaceutical and Agrochemical Industries

Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical factor in the biological activity of many pharmaceuticals and agrochemicals. numberanalytics.comresearchgate.net The different spatial arrangements of atoms in chiral molecules, known as enantiomers, can lead to vastly different interactions with biological systems such as enzymes and receptors. numberanalytics.com In the pharmaceutical industry, the use of single-enantiomer drugs is increasingly important for enhancing efficacy and ensuring safety. nih.gov Often, one enantiomer of a drug provides the desired therapeutic effect, while the other may be inactive or even cause adverse effects. units.it

Similarly, in the agrochemical sector, the chirality of pesticides, herbicides, and fungicides can significantly influence their effectiveness and environmental impact. numberanalytics.comchiralpedia.comacs.org One enantiomer might be highly effective against a target pest, while the other could be less active or harmful to non-target organisms. numberanalytics.comchiralpedia.com The development of single-enantiomer agrochemicals allows for more precise targeting, reduced application rates, and a smaller environmental footprint. chiralpedia.com Approximately 30% of active ingredients in modern agrochemical formulations possess stereogenic centers, underscoring the importance of chirality in this field. researchgate.net

Overview of Protected Amino Acids as Building Blocks in Organic Synthesis

Protected amino acids are indispensable tools in organic synthesis, particularly in the construction of peptides and other complex molecules. acs.orgmerckmillipore.comdeutscher-apotheker-verlag.de Protecting groups, such as the tert-butyloxycarbonyl (Boc) group, are temporarily attached to the reactive amino group of an amino acid. numberanalytics.comorganic-chemistry.org This protection prevents unwanted side reactions during chemical transformations, allowing for the controlled and sequential assembly of molecular structures. organic-chemistry.org

The Boc group is widely used due to its stability under various reaction conditions and its straightforward removal under acidic conditions. organic-chemistry.org This allows for an "orthogonal protection strategy" where different protecting groups that can be removed under different conditions are used, providing chemists with precise control over the synthesis of complex molecules. numberanalytics.com The use of such building blocks is crucial in solid-phase peptide synthesis (SPPS), a technique that has revolutionized the creation of custom peptides for research and therapeutic purposes. merckmillipore.comdeutscher-apotheker-verlag.defraunhofer.de

Positioning of Boc-(R)-3-Thienylglycine within the Landscape of Chiral Glycine (B1666218) Derivatives

This compound is a specialized, non-proteinogenic amino acid derivative that serves as a valuable building block in organic synthesis. google.comgoogle.com Its unique structure, featuring a thiophene (B33073) ring attached to the alpha-carbon of glycine, introduces specific steric and electronic properties into molecules.

The systematic name for this compound is (R)-2-((tert-butoxycarbonyl)amino)-2-(thiophen-3-yl)acetic acid. The "(R)" designation indicates the stereochemical configuration at the chiral alpha-carbon, following the Cahn-Ingold-Prelog priority rules. The "Boc" prefix signifies the tert-butyloxycarbonyl protecting group on the amino function, and "3-Thienylglycine" specifies the glycine core with a thiophene ring attached at the third position.

This compound is one of several related chiral glycine derivatives, each with distinct properties. Its enantiomer, Boc-(S)-3-Thienylglycine, has the opposite stereochemistry at the alpha-carbon. While sharing the same chemical formula and connectivity, the different spatial arrangement of atoms can lead to different biological activities and interactions.

Another related compound is Boc-(R)-2-Thienylglycine, a positional isomer where the thiophene ring is attached at the second position. chembk.comsigmaaldrich.com This seemingly small change in the attachment point of the thiophene ring can influence the electronic properties and steric hindrance of the molecule. The 3-thienyl isomer is noted to have enhanced electron density compared to the 2-isomer, which can affect intermolecular interactions like π-π stacking.

Here is an interactive data table comparing the properties of these related compounds:

PropertyThis compoundBoc-(S)-3-ThienylglycineBoc-(R)-2-Thienylglycine
CAS Number 33130-97-1 glpbio.comguidechem.com910309-12-5 guidechem.com74562-03-1 chembk.comsigmaaldrich.com
Molecular Formula C11H15NO4S glpbio.comguidechem.comC11H15NO4SC11H15NO4S chembk.comsigmaaldrich.com
Molecular Weight 257.31 g/mol glpbio.comguidechem.com257.31 g/mol 257.31 g/mol chembk.comsigmaaldrich.com
Appearance White powder guidechem.comNot specifiedCrystals sigmaaldrich.com
Storage Temperature 2-8°C glpbio.comguidechem.comlabshake.comNot specified2-8°C sigmaaldrich.com
Optical Activity Not specifiedNot specified[α]/D -90±5°, c = 1 in ethanol (B145695) sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO4S B1353387 Boc-(R)-3-Thienylglycine CAS No. 33130-97-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-thiophen-3-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-11(2,3)16-10(15)12-8(9(13)14)7-4-5-17-6-7/h4-6,8H,1-3H3,(H,12,15)(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYLMXXKPBZDHN-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CSC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1=CSC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427467
Record name (2R)-[(tert-Butoxycarbonyl)amino](thiophen-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33130-97-1
Record name (2R)-[(tert-Butoxycarbonyl)amino](thiophen-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Boc R 3 Thienylglycine and Its Stereoisomers

Asymmetric Synthesis Approaches

The asymmetric synthesis of Boc-(R)-3-Thienylglycine is centered on the stereocontrolled formation of the α-carbon center. Key strategies include leveraging existing chirality, employing chiral catalysts to induce stereoselectivity, and using chiral auxiliaries to direct transformations.

Chiral Pool Synthesis Strategies Utilizing Readily Available Chiral Precursors

Chiral pool synthesis is a foundational strategy in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. semanticscholar.orgnih.govgoogle.com Common precursors include amino acids, carbohydrates, and terpenes. nih.gov For the synthesis of unnatural amino acids like 3-thienylglycine, a common approach involves the modification of proteinogenic amino acids such as L-aspartic acid or L-glutamic acid, which possess a pre-existing stereocenter that can be preserved throughout the synthetic sequence.

A hypothetical chiral pool synthesis could commence with a protected derivative of L-aspartic acid. The side-chain carboxyl group can be transformed through a series of functional group interconversions into the desired 3-thienyl moiety while retaining the original (S)-stereochemistry at the α-carbon, which can then be epimerized if necessary or used to produce the corresponding D-amino acid derivative. This approach capitalizes on the inherent chirality of the starting material to build the target molecule, avoiding the need for a de novo asymmetric induction step.

Enantioselective Catalysis in the Synthesis of this compound

Enantioselective catalysis offers a more direct and atom-economical route to chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product from a prochiral substrate.

Transition metal catalysis, particularly with rhodium and palladium, has proven highly effective for the asymmetric synthesis of arylglycine derivatives. A prominent method is the rhodium-catalyzed asymmetric addition of arylboronic acids to imine derivatives. This reaction can be adapted for the synthesis of this compound by using 3-thiopheneboronic acid as the aryl source.

In a typical reaction, an imino ester, often protected with an N-sulfinyl group which also acts as a chiral auxiliary, reacts with 3-thiopheneboronic acid in the presence of a rhodium catalyst complexed with a chiral ligand (e.g., a chiral diene). The reaction proceeds with high diastereoselectivity, and subsequent removal of the sulfinyl group and ester hydrolysis yields the desired amino acid. iupac.org The choice of chiral ligand is crucial for achieving high enantioselectivity.

Table 1: Representative Data for Rhodium-Catalyzed Asymmetric Addition for Arylglycine Synthesis

Arylboronic Acid Chiral Ligand Yield (%) Diastereomeric Ratio (d.r.)
Phenylboronic acid Chiral Diene 90% >98:2
4-Methoxyphenylboronic acid Chiral Diene 85% >98:2
2-Naphthylboronic acid Chiral Diene 88% >98:2

(Data is representative of the synthesis of various arylglycines and illustrates the general efficacy of the method.)

Organocatalysis, which uses small, chiral organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. The asymmetric Strecker reaction is a classic and highly effective organocatalytic method for producing enantiomerically enriched α-amino acids. frontiersin.org

This three-component reaction involves an aldehyde (3-thiophenecarboxaldehyde), a source of ammonia, and a cyanide source. A chiral catalyst, such as a thiourea (B124793) or squaramide derivative, activates the imine formed in situ and directs the nucleophilic attack of the cyanide ion to one face of the imine, thereby establishing the stereocenter. The resulting α-aminonitrile can then be hydrolyzed to the corresponding amino acid and protected to give this compound. The robustness of this method allows for the synthesis of a wide range of amino acids, including those with heteroaromatic side chains. rsc.org

Table 2: Organocatalytic Asymmetric Strecker Reaction of Heteroaromatic Aldehydes

Aldehyde Catalyst Type Yield of Aminonitrile (%) Enantiomeric Excess (ee)
2-Furfural Chiral Thiourea 95% 92%
2-Thiophenecarboxaldehyde Chiral Guanidine 88% 96%
Pyridine-3-carboxaldehyde Chiral Amide 91% 89%

(Data is representative for the synthesis of various heteroarylglycines.)

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. For producing enantiopure amino acids, enzymatic kinetic resolution (EKR) is a widely used technique. nih.govmdpi.com In this process, an enzyme selectively acts on one enantiomer of a racemic mixture, allowing for the separation of the two.

A common strategy involves the use of a lipase (B570770) or an acylase to resolve a racemic mixture of a 3-thienylglycine ester. For instance, a lipase can selectively hydrolyze the (S)-ester to its corresponding carboxylic acid, leaving the unreacted (R)-ester in high enantiomeric excess. Alternatively, a nitrilase can be used in a chemoenzymatic approach where a racemic α-aminonitrile from a Strecker synthesis is resolved. frontiersin.orgfrontiersin.org A highly (R)-selective nitrilase will convert the (R)-aminonitrile to the desired (R)-amino acid, while the (S)-aminonitrile remains. If conditions allow for the in-situ racemization of the unreacted (S)-aminonitrile, a dynamic kinetic resolution (DKR) can be achieved, theoretically converting the entire racemic starting material into the single desired (R)-enantiomer with up to 100% yield. frontiersin.org

Table 3: Example of Enzymatic Kinetic Resolution of Phenylglycine Derivatives

Enzyme Substrate Product Conversion (%) Product ee (%)
Lipase PSIM Racemic N-Boc-PG Methyl Ester (R)-N-Boc-PG ~50% >99%
Nitrilase Racemic Phenylglycinonitrile (R)-Phenylglycine 81% >95%

(Data is based on phenylglycine (PG) derivatives, which serve as a close analogue for thienylglycine.)

Diastereoselective Alkylation and Related Transformations

This strategy involves attaching a chiral auxiliary to a glycine (B1666218) substrate to form a new chiral molecule. nih.gov The auxiliary then directs the stereochemical outcome of a subsequent reaction, such as alkylation, before being cleaved to yield the enantiomerically enriched product.

A well-established method is the alkylation of a chiral glycine enolate equivalent. For example, a glycine derivative can be incorporated into a chiral heterocyclic template, such as an oxazinone or a bis-lactim ether derived from a chiral amino alcohol like pseudoephedrine. Deprotonation of this substrate generates a conformationally rigid enolate where one face is sterically shielded by the chiral auxiliary. The subsequent addition of an electrophile, such as 3-(bromomethyl)thiophene, occurs from the less hindered face, leading to the formation of a new stereocenter with high diastereoselectivity. mountainscholar.org Finally, acidic hydrolysis removes the chiral auxiliary to release the desired (R)-3-thienylglycine, which can then be Boc-protected.

Exploration of Chiral Auxiliaries in the Formation of the Thienylglycine Moiety

The formation of the stereochemically pure thienylglycine core relies on the diastereoselective functionalization of a prochiral glycine equivalent. Chiral auxiliaries are attached to the glycine substrate, creating a chiral environment that biases the approach of incoming reagents to one face of the molecule, thereby leading to the preferential formation of one diastereomer. The reliability and predictability of these methods make them highly valuable in asymmetric synthesis researchgate.net.

Several classes of chiral auxiliaries have been successfully employed for the asymmetric synthesis of α-amino acids, and these principles are directly applicable to the synthesis of thienylglycine. The most prominent among these are the oxazolidinones, often referred to as Evans auxiliaries researchgate.net.

Evans Oxazolidinones: These auxiliaries, derived from readily available amino alcohols, are among the most effective for stereocontrolled synthesis nih.gov. The general approach involves first acylating the nitrogen of the chiral oxazolidinone with a glycine derivative (e.g., bromoacetyl chloride) to form an N-acyloxazolidinone. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), generates a chiral enolate. This enolate can then react with an electrophile. For the synthesis of thienylglycine, this would involve a coupling reaction with a thiophene-containing electrophile. The bulky substituents on the oxazolidinone ring effectively shield one face of the enolate, directing the electrophile to the opposite face with high diastereoselectivity researchgate.netsantiago-lab.com. For instance, a chiral 'glycine enolate equivalent' derived from an N-(N-Boc-glycinyl) oxazolidinone can be used in asymmetric reactions to install the desired side chain researchgate.net.

Other Auxiliary Systems: While Evans auxiliaries are common, other systems like those based on pseudoephedrine or camphorsultam also provide excellent stereocontrol in enolate alkylation reactions wikipedia.org. Another approach involves the use of chiral N-tert-butanesulfinyl imines. The diastereoselective addition of a nucleophile to an imine derived from glyoxylate (B1226380) and a chiral sulfinamide can establish the α-stereocenter of the amino acid precursor with high stereochemical control nih.govthieme-connect.com. The synthesis of various arylglycines has been successfully achieved using chiral oxazinone auxiliaries, demonstrating the applicability of such methods to structurally similar compounds like thienylglycine mountainscholar.org.

Interactive Table: Common Chiral Auxiliaries for Amino Acid Synthesis

Chiral Auxiliary Typical Application Key Feature
Evans Oxazolidinone Asymmetric Aldol & Alkylation Reactions Forms a rigid chiral imide; directs electrophiles via steric hindrance.
Pseudoephedrine Asymmetric Alkylation Forms a chiral amide; the enolate configuration is directed by the auxiliary's methyl group. wikipedia.org
Camphorsultam Asymmetric Diels-Alder & Alkylation Provides excellent stereocontrol due to its rigid bicyclic structure.
N-tert-Butanesulfinamide Asymmetric Synthesis of Amines Reacts with aldehydes/ketones to form chiral imines that guide nucleophilic attack. nih.gov

A critical step in the synthetic sequence is the non-destructive removal of the chiral auxiliary to unmask the desired amino acid and allow for the recovery of the valuable auxiliary wikipedia.org. The cleavage method must be mild enough to avoid racemization of the newly formed stereocenter.

For N-acyloxazolidinone intermediates, several cleavage protocols are well-established:

Hydrolytic Cleavage: Treatment with lithium hydroperoxide (LiOOH) is a standard method for cleaving the auxiliary to yield the carboxylic acid without compromising the stereochemical integrity of the α-carbon publish.csiro.aupublish.csiro.au. This method is often preferred for its mild conditions acs.org.

Reductive Cleavage: The use of reducing agents like lithium borohydride (B1222165) (LiBH₄) cleaves the auxiliary to furnish the corresponding amino alcohol santiago-lab.com.

Transesterification: Reaction with sodium methoxide (B1231860) or other alkoxides can convert the acylated auxiliary into the corresponding methyl ester.

Applications in Advanced Organic Synthesis

Role as a Chiral Building Block in Complex Molecule Construction

As a chiral building block, Boc-(R)-3-Thienylglycine provides a stereochemically defined starting point for the synthesis of enantiomerically pure compounds. nbinno.com The precise three-dimensional arrangement of its functional groups is fundamental to modern drug design and the creation of molecules with specific biological activities. nbinno.com The thienyl group, in particular, can enhance the biological activity and selectivity of the target molecules. nbinno.com

The defined stereochemistry and reactive functionalities of this compound make it a valuable component for the modular assembly of complex organic frameworks. In this bottom-up approach, well-defined molecular components are connected to create larger, more intricate structures. The Boc-protected amine allows for controlled, stepwise reactions, while the carboxylic acid and the thienyl ring offer additional points for modification and extension of the molecular framework. The chemical properties of this compound make it suitable for applications in material science, where precise control over the molecular architecture is essential for creating materials with desired functions. nbinno.comchemimpex.com

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. The thiophene (B33073) ring in this compound can participate in π-π stacking and other non-covalent interactions, which are crucial for the formation of ordered supramolecular structures. The ability of this building block to facilitate specific biological interactions suggests its potential in designing and synthesizing novel supramolecular complexes for applications in medicinal chemistry and materials science. chemimpex.com These assemblies can be designed to recognize specific proteins or other biological targets.

Integration into Peptide Synthesis

This compound is extensively used as an unnatural amino acid in peptide synthesis. sigmaaldrich.comsigmaaldrich.com The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the α-amino group, which can be removed under acidic conditions, allowing for the sequential addition of other amino acids to build a peptide chain.

This compound is compatible with the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy for Solid-Phase Peptide Synthesis (SPPS). In this methodology, the peptide is assembled on a solid resin support. The synthesis cycle involves the deprotection of the Boc group, neutralization of the resulting ammonium (B1175870) salt, and coupling of the next Boc-protected amino acid.

General Steps in Boc-SPPS Cycle:

Deprotection: The Boc group of the resin-bound amino acid or peptide is removed using an acid, typically trifluoroacetic acid (TFA). nih.govpeptide.com

Neutralization: The resulting trifluoroacetate (B77799) salt is neutralized with a base, such as diisopropylethylamine (DIEA), to free the terminal amine for the next coupling step.

Coupling: The incoming Boc-protected amino acid, in this case, this compound, is activated and coupled to the N-terminus of the resin-bound peptide.

Washing: The resin is washed to remove excess reagents and byproducts before the next cycle begins.

The use of Boc-protected amino acids is advantageous in certain cases, such as in the synthesis of hydrophobic peptides. nih.govspringernature.com

While SPPS is widely used, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides. In this approach, all reactions are carried out in a solution. The synthesis involves protecting the N-terminus of one amino acid (e.g., with a Boc group) and the C-terminus of another (e.g., as a methyl or benzyl (B1604629) ester), followed by the coupling of the two in the presence of a coupling agent. libretexts.org

The general workflow for incorporating this compound in a solution-phase synthesis of a dipeptide is as follows:

Protection of the carboxyl group of the second amino acid.

Coupling of this compound with the protected second amino acid using a coupling agent.

Deprotection of the Boc group from the resulting dipeptide. libretexts.orgyoutube.com

This process can be repeated to elongate the peptide chain. libretexts.org

Comparison of Peptide Synthesis Methods
FeatureSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis
Principle Peptide is assembled on a solid resin support.All reactions are carried out in solution.
Purification Intermediate purification is done by simple washing and filtration.Purification is required after each step.
Automation Easily automated.Difficult to automate.
Scale Typically used for small to medium scale synthesis.Suitable for large-scale synthesis.
Reagent Use Requires an excess of reagents to drive reactions to completion.Reagents are used in near-stoichiometric amounts.

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties such as enhanced stability against enzymatic degradation and better bioavailability. This compound, as an unnatural amino acid, is a valuable building block for creating peptidomimetics. Its incorporation can introduce conformational constraints and novel side-chain functionalities that can lead to improved biological activity. The synthesis of peptidomimetics can be carried out on a solid phase, utilizing Boc-protected synthons. nih.gov

Beta-peptides are polymers of β-amino acids. They are known to form stable secondary structures and are resistant to degradation by proteases. The synthesis of mixed peptides containing both α- and β-amino acids has been explored. nih.gov Boc-protected α-amino acids can be converted to their β-analogs and subsequently used in peptide synthesis. nih.gov The incorporation of a β-amino acid derived from this compound could be used to generate novel beta-peptides or mixed α/β-peptides with unique structural and biological properties.

Properties of Peptidomimetics and Beta-Peptides
Molecule TypeKey CharacteristicsAdvantages in Drug Design
Peptidomimetics Mimic the structure and function of natural peptides. Often incorporate unnatural amino acids or modified backbones.Improved metabolic stability, better bioavailability, and potentially higher receptor affinity and selectivity.
Beta-Peptides Polymers of β-amino acids. Form stable secondary structures (helices, sheets).Resistant to enzymatic degradation by proteases, leading to a longer half-life in biological systems.

Derivatization Strategies for Peptide Modifications

The use of this compound in solid-phase peptide synthesis (SPPS) follows well-established protocols. The Boc group provides temporary protection of the α-amino group, enabling the sequential coupling of amino acids to a solid support. Standard coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) with activators like 1-hydroxybenzotriazole (B26582) (HOBt), or uronium-based reagents like HBTU and HATU, are employed to facilitate peptide bond formation.

The deprotection of the Boc group is typically achieved using a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). The concentration of TFA and the reaction time can be optimized to ensure complete removal of the Boc group without premature cleavage of the peptide from the resin or removal of acid-labile side-chain protecting groups.

While specific derivatization strategies focusing solely on the thienyl side chain of this compound are not extensively documented in readily available literature, the thienyl ring itself presents opportunities for post-synthetic modifications. The sulfur atom and the aromatic nature of the thiophene ring could potentially be targeted for various chemical transformations, allowing for the introduction of diverse functionalities into the peptide sequence.

Contributions to Medicinal Chemistry and Drug Discovery

The unique structural features of this compound make it a valuable building block in the design and synthesis of novel therapeutic agents. The thiophene ring can act as a bioisostere for a phenyl ring, offering a different electronic and steric profile that can lead to improved pharmacological properties.

Design and Synthesis of Novel Drug Candidates

This compound serves as a chiral synthon, providing a stereochemically defined core for the synthesis of enantiomerically pure drug candidates. The precise spatial arrangement of the thienyl group is crucial for specific interactions with biological targets. Its incorporation into small molecules can influence their binding affinity, selectivity, and pharmacokinetic properties. While specific examples of marketed drugs containing the this compound moiety are not prominent, its utility is recognized in the broader context of designing novel therapeutics.

Scaffold for Biologically Active Molecules

As a non-natural amino acid, this compound can be incorporated into peptide and non-peptide scaffolds to create libraries of compounds for high-throughput screening. The thienyl group can serve as an anchor point for further chemical modifications, allowing for the exploration of a wide chemical space in the search for new biologically active molecules. The rigidity and aromaticity of the thiophene ring can also help to constrain the conformation of the scaffold, which can be advantageous for achieving high-affinity binding to a target protein.

Applications in Neuropharmacology and Oncology Research

The application of thienyl-containing compounds in neuropharmacology and oncology is an active area of research. While specific studies focusing on this compound in these fields are not widely reported, the general importance of heterocyclic compounds in the development of central nervous system (CNS) active drugs and anticancer agents is well-established. The thiophene moiety can be found in various approved drugs targeting these disease areas. The incorporation of this compound into novel molecular entities could potentially lead to the discovery of new therapeutics with improved efficacy and safety profiles. For instance, in oncology research, the evaluation of novel compounds often involves in vitro studies using various cancer cell lines to determine their cytotoxic or anti-proliferative effects.

Development of Enzyme Inhibitors (e.g., Dipeptidyl Peptidase IV Inhibitors)

Dipeptidyl peptidase IV (DPP-IV) is a key enzyme in glucose metabolism and a validated target for the treatment of type 2 diabetes. The development of DPP-IV inhibitors has been a major focus of pharmaceutical research. Many DPP-IV inhibitors are peptidomimetics, and the use of non-natural amino acids is a common strategy in their design. Although direct evidence of this compound being a key component in a marketed DPP-IV inhibitor is scarce, the structural motifs of known inhibitors often include heterocyclic rings. The synthesis of novel DPP-IV inhibitors frequently involves the coupling of a Boc-protected amino acid derivative with another molecular fragment.

Exploration in Material Science and Catalysis

The unique properties of this compound also suggest its potential utility beyond the pharmaceutical sciences.

In material science, the incorporation of amino acid derivatives into polymers can impart specific functionalities and properties. The thiophene ring, in particular, is a well-known component of conducting polymers and organic electronic materials. While research specifically detailing the use of this compound in this context is limited, it represents a potential avenue for the development of novel functional materials.

In the field of catalysis, chiral amino acid derivatives are often employed as ligands in asymmetric catalysis. The stereochemically defined structure of this compound could be exploited for the development of new chiral catalysts for a variety of organic transformations. The thiophene moiety could also play a role in coordinating to metal centers or influencing the stereochemical outcome of a reaction.

Advanced Methodologies and Future Directions in Research

Green Chemistry Approaches in Boc-(R)-3-Thienylglycine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical intermediates to minimize environmental impact and enhance safety. For chiral compounds like this compound, this often involves the use of biocatalysis and the development of more sustainable synthetic routes.

Development of Environmentally Friendly Synthesis Methods

Enzymatic synthesis represents a significant advancement in the green production of non-natural amino acids. acs.org Biocatalytic methods, employing enzymes such as aldolases and transaminases, offer high enantioselectivity and operate under mild reaction conditions, reducing the need for harsh chemicals and protecting groups. acs.org One promising approach for the synthesis of heteroaryl amino acids is the use of enzymatic resolutions. For instance, inexpensive proteinases can be used to resolve N-acetamido-alanine esters to yield enantiomerically pure products with excellent purity. nih.gov This enzymatic method has been successfully applied to produce chiral 3-pyridyl- and substituted phenylalanines, suggesting its potential applicability for the synthesis of this compound. nih.gov

Another sustainable approach involves photoredox catalysis, which allows for the regiospecific activation of halogenated heterocycles and their conjugate addition to dehydroalanine (B155165) derivatives. nih.govrsc.org This method provides a robust system for preparing a wide range of β-heteroaryl α-amino acid derivatives and has been shown to be scalable. nih.govrsc.org Furthermore, chemo-enzymatic protocols, which combine chemical synthesis with biocatalytic steps, are being developed to produce enantiopure compounds with high efficiency and reduced environmental footprint. mdpi.com

Sustainability Considerations in Industrial Production

In the industrial-scale production of specialty amino acids, sustainability is a key consideration. This includes minimizing waste, reducing energy consumption, and using renewable feedstocks where possible. The catalytic fixation of molecular dinitrogen and carbon dioxide to produce amino acids like glycine (B1666218) and alanine (B10760859) represents a frontier in sustainable synthesis. rsc.org While not yet applied to more complex molecules like this compound, this approach highlights the long-term goals of green chemistry in amino acid production.

For current industrial processes, a focus on reducing the use of hazardous solvents is crucial. The replacement of solvents like dichloromethane (B109758) (DCM) in synthesis, extraction, and chromatography with greener alternatives is a key area of research. researchgate.net The development of chemo-enzymatic processes that can be conducted in aqueous media or with recyclable solvents is a significant step towards more sustainable industrial production of chiral amino acids. mdpi.com

Process Intensification and Automation in Production

Process intensification and automation are transforming the manufacturing of fine chemicals and pharmaceuticals by enabling safer, more efficient, and more consistent production.

Continuous flow chemistry is a key process intensification technology that offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for higher yields and purity. mdpi.com This technology is particularly well-suited for the synthesis of N-Boc protected amino acids. researchgate.net The selective thermal deprotection of N-Boc groups can be readily achieved in a continuous flow setup, often without the need for an acid catalyst. researchgate.net The development of a continuous-flow system for the synthesis of heteroaryl amino acid derivatives has been demonstrated, highlighting its applicability to compounds like this compound. nih.govrsc.org

Automation is another critical component of modern chemical manufacturing. Automated solid-phase peptide synthesis (SPPS) is a well-established technology for producing peptides and can be adapted for the synthesis of molecules incorporating this compound. beilstein-journals.orgresearchgate.netnih.govnih.gov The use of automated systems allows for the rapid and reproducible synthesis of numerous peptides simultaneously. nih.gov The integration of Process Analytical Technology (PAT) with automated systems enables real-time monitoring and control of critical process parameters, ensuring consistent product quality. mt.combiopharminternational.comamericanpharmaceuticalreview.comdtu.dkresearchgate.net

TechnologyPotential Advantages for this compound ProductionKey Research Findings
Biocatalysis High enantioselectivity, mild reaction conditions, reduced waste.One-pot enzymatic strategies have been developed for the synthesis of aryl and heteroaryl γ-hydroxy-α-amino acids. acs.org
Continuous Flow Synthesis Improved safety, better heat and mass transfer, higher yields, potential for automation.Continuous-flow methods have been developed for the synthesis of N-Boc protected amino acids and heteroaryl amino acids. nih.govrsc.orgresearchgate.net
Automated SPPS High-throughput synthesis, reproducibility, integration with PAT.Automated SPPS is a robust technology for the synthesis of peptides containing modified amino acids. beilstein-journals.orgnih.gov

Emerging Derivatization Strategies to Enhance Reactivity and Handling

Derivatization plays a crucial role in the analysis and synthesis of chiral amino acids. While the Boc group itself is a form of derivatization that protects the amine functionality, other strategies are emerging to facilitate separation and analysis.

Chiral derivatizing agents are employed to convert enantiomers into diastereomers, which can then be separated using standard chromatographic techniques. nih.govnih.govmdpi.com Reagents such as (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) and (S)-naproxen chloride (S-NAP) have been successfully used for the chiral analysis of various amino acids. nih.govacs.org These methods allow for the sensitive detection and quantification of enantiomeric impurities.

Recent advancements in derivatization are focused on developing new agents and automating the derivatization process. nih.govnih.gov For instance, in-capillary labeling of amino acids with FLEC in capillary electrophoresis offers a fully automated approach. nih.gov The development of novel chiral derivatizing agents is expanding the scope of indirect chiral analysis, which is a cornerstone of chiral metabolomics. nih.gov

Innovations in Purification and Characterization Techniques

The purification and characterization of enantiomerically pure compounds like this compound are critical to ensure their quality and efficacy. Significant innovations in chromatographic and mass spectrometric techniques are enhancing the ability to separate and analyze these molecules.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for enantioseparation. Recent advances have led to the development of novel CSPs, including immobilized polysaccharide-based phases, which offer excellent enantiorecognition for a wide range of chiral compounds. mdpi.com Supercritical Fluid Chromatography (SFC) is emerging as a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption. mdpi.comnih.govresearchgate.net The combination of advanced CSPs with SFC has proven highly effective for the purification of chiral pharmaceuticals. nih.govresearchgate.net

Ion Mobility-Mass Spectrometry (IM-MS) is an innovative technique for the separation and characterization of chiral molecules. nih.gov By combining chiral derivatization with high-resolution trapped ion mobility separation, it is possible to achieve rapid and sensitive chiral analysis. nih.gov This technique has been successfully applied to the separation of all 19 proteinogenic amino acids in a single run and holds great promise for the analysis of non-canonical amino acids like this compound. nih.gov

TechniquePrincipleApplication to this compound
Chiral HPLC Enantioselective separation on a chiral stationary phase.Purification and enantiomeric purity determination.
Chiral SFC Separation using a supercritical fluid as the mobile phase on a chiral stationary phase.Faster and greener alternative to HPLC for purification. mdpi.comnih.govresearchgate.net
Ion Mobility-MS Separation of ions in the gas phase based on their size, shape, and charge, coupled with mass detection.High-resolution analysis of chiral purity and structural characterization. nih.gov

Computational Chemistry and Rational Design in this compound Research

Computational chemistry and rational design are becoming indispensable tools in the development of new molecules and the optimization of synthetic processes.

Density Functional Theory (DFT) calculations can be employed to study the molecular structure, vibrational frequencies, and electronic properties of molecules like this compound. nih.gov Such studies provide insights into the molecule's stability and reactivity. Computational models are also being developed to predict the enantioselectivity of catalytic reactions, which can aid in the rational design of catalysts for the synthesis of chiral compounds. nih.govrsc.orgillinois.edu Machine learning algorithms, trained on experimental data, are showing promise in predicting the enantioselectivity of enzymes towards new substrates. nih.gov

In the context of peptide design, computational methods are used for the in silico design of peptidomimetics and peptide inhibitors. mdpi.comresearchgate.netnih.govchemrxiv.orgrsc.org By incorporating non-canonical amino acids like thienylglycine into peptide structures, it is possible to design molecules with enhanced stability, bioavailability, and target affinity. mdpi.com Rational design strategies leverage computational tools to create novel peptide-based therapeutics. mdpi.comrsc.org

Future Perspectives and Unexplored Research Avenues

The unique structural features of this compound, particularly the presence of the thienyl group, suggest significant potential for its use in the development of novel therapeutics. The thienyl moiety is a well-known bioisostere for the phenyl group and can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. nbinno.comchemimpex.com While research has highlighted the potential of the corresponding (S)-enantiomer in neuropharmacology and oncology, the therapeutic applications of this compound remain largely unexplored. nbinno.comchemimpex.com

Future research could focus on incorporating this unnatural amino acid into peptide-based drug candidates to enhance their metabolic stability, binding affinity, and selectivity for specific biological targets. The thienyl ring can participate in various non-covalent interactions, including π-π stacking and sulfur-aromatic interactions, which could be exploited in the design of potent enzyme inhibitors or receptor antagonists. Given the prevalence of thienyl-containing compounds in approved drugs, there is a strong rationale for investigating the pharmacological profile of peptides and small molecules derived from this compound in areas such as neurodegenerative diseases, cancer, and infectious diseases.

The synthesis of enantiomerically pure pharmaceutical ingredients is increasingly benefiting from the adoption of flow chemistry and continuous manufacturing technologies. tandfonline.comnih.govdurham.ac.ukacs.orgresearchgate.net These approaches offer numerous advantages over traditional batch processing, including improved safety, enhanced heat and mass transfer, precise control over reaction parameters, and the potential for process automation. tandfonline.comnih.gov

The development of new catalytic systems is paramount for the efficient and highly stereoselective synthesis of unnatural amino acids like this compound. While various methods exist for asymmetric amino acid synthesis, there is a continuous drive for catalysts that offer higher efficiency, broader substrate scope, and greater operational simplicity.

Future research in this area could focus on several promising avenues. The development of novel chiral catalysts for the asymmetric Strecker reaction, a key method for amino acid synthesis, could provide a more direct and efficient route to thienylglycine derivatives. nih.govrsc.orgnih.govresearchgate.net Furthermore, advancements in photoredox catalysis offer new strategies for the formation of carbon-carbon bonds under mild conditions, which could be applied to the synthesis of heteroaryl-substituted amino acids. rsc.orgnih.gov The design and application of novel organocatalysts and transition-metal complexes for the enantioselective synthesis of α-alkenyl and β-aryl-β-amino acids also represent exciting areas of research that could be adapted for the synthesis of this compound and its analogs. rsc.orgacs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Boc-(R)-3-Thienylglycine, and how can enantiomeric purity be validated?

  • Methodological Answer : The tert-butyloxycarbonyl (Boc) group is typically introduced via reaction with di-tert-butyl dicarbonate in anhydrous conditions. Enantiomeric purity is critical and can be assessed using chiral HPLC (e.g., Chiralpak® columns) or circular dichroism (CD) spectroscopy. For example, Boc-protected amino acids often require rigorous purification via recrystallization or flash chromatography to achieve >98% enantiomeric excess (e.e.), as seen in analogous Boc-γ4(R)Phe-OH synthesis .

Q. How do solubility and stability profiles of this compound influence experimental design in non-polar solvents?

  • Methodological Answer : The Boc group enhances solubility in organic solvents (e.g., DCM, THF) but reduces aqueous solubility. Stability studies under acidic/basic conditions should precede reactions (e.g., TFA deprotection). Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition thresholds, critical for optimizing reaction temperatures .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm Boc group integrity (e.g., tert-butyl peaks at ~1.4 ppm in 1^1H NMR).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]+ at m/z 260.1 for C11_{11}H17_{17}NO3_3S).
  • FT-IR : Carbamate C=O stretch at ~1680–1720 cm1^{-1} .

Advanced Research Questions

Q. What drives the self-assembly of this compound in crystalline states, and how does the thienyl group influence supramolecular interactions compared to phenyl analogs?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals intermolecular hydrogen bonds (e.g., N–H···O) and π-π stacking. The thienyl group’s sulfur atom enhances polarizability, favoring tighter packing vs. Boc-γ4(R)Phe-OH. Computational tools like Hirshfeld surface analysis quantify interaction ratios (e.g., S···H contacts contribute ~8% vs. 3% for phenyl analogs) .

Q. How do temperature variations affect water wire formation in this compound hydrate crystals?

  • Methodological Answer : SCXRD at varying temperatures (e.g., 100–300 K) shows thermal expansion disrupting hydrogen-bonded water chains. Natural bonding orbital (NBO) analysis calculates interaction energies (e.g., O–H···O bonds weaken by ~2 kcal/mol at 300 K). Dynamic vapor sorption (DVS) experiments correlate humidity-dependent hydrate stability .

Q. What computational models best predict the non-covalent interactions of this compound in supramolecular systems?

  • Methodological Answer : Density functional theory (DFT) with dispersion corrections (e.g., B3LYP-D3) models van der Waals interactions. Molecular dynamics (MD) simulations (e.g., GROMACS) with explicit solvent models replicate aggregation kinetics. Machine learning (ML) algorithms trained on SCXRD datasets predict crystal packing motifs .

Q. How can contradictory literature data on this compound’s biological activity be resolved?

  • Methodological Answer : Meta-analyses of enzyme inhibition assays (e.g., IC50_{50} variability) should control for enantiomeric purity and solvent residues. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provide direct binding affinity measurements, reducing artifacts from indirect methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.